4-[(2,6-Dimethylphenyl)methyl]piperidine
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-[(2,6-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-4-3-5-12(2)14(11)10-13-6-8-15-9-7-13/h3-5,13,15H,6-10H2,1-2H3 |
InChI Key |
XEZWPBPHONURKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine with 2,6-Dimethylbenzyl Halides
A common approach involves the nucleophilic substitution reaction where piperidine acts as a nucleophile reacting with 2,6-dimethylbenzyl halides (e.g., bromide or chloride). This method typically requires:
- Use of anhydrous conditions and a base such as potassium carbonate (K2CO3) to facilitate substitution.
- Solvents like dimethylformamide (DMF) or acetonitrile.
- Heating at moderate temperatures (e.g., 80-100 °C) for several hours.
This method yields 4-[(2,6-Dimethylphenyl)methyl]piperidine with moderate to high yields depending on reaction conditions and purity of reagents.
Reductive Amination of 4-Piperidone with 2,6-Dimethylbenzaldehyde
Another efficient synthetic route is the reductive amination of 4-piperidone with 2,6-dimethylbenzaldehyde:
- 4-Piperidone serves as the ketone substrate.
- 2,6-Dimethylbenzaldehyde is reacted with 4-piperidone in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation.
- The reaction typically occurs in solvents such as methanol or acetonitrile under mild conditions.
- This method provides high selectivity for the 4-substituted piperidine and can be optimized to yield high purity products.
Catalytic Hydrogenation of 4-(Dimethoxymethyl)pyridine Derivatives
A patented method describes the preparation of 4-(dimethoxymethyl)piperidine, which can be a precursor for further functionalization to yield 4-[(2,6-Dimethylphenyl)methyl]piperidine:
- The process starts with 4-pyridinecarboxaldehyde reacting with methylating agents like dimethyl carbonate or trimethyl orthoformate in the presence of solid acid catalysts (e.g., acid clay or phosphotungstic acid) to form 4-(dimethoxymethyl)pyridine.
- Subsequent catalytic hydrogenation using noble metal catalysts such as ruthenium on carbon (Ru/C) or Ru/TiO2 under hydrogen pressure (2-4 MPa) at temperatures between 40-100 °C converts the pyridine to the piperidine derivative.
- The reaction yields are high (above 96%), with purity exceeding 99%, and the catalysts and solvents are recyclable, making this an industrially attractive method.
Data Tables Summarizing Key Preparation Parameters
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Alkylation with benzyl halide | Piperidine, 2,6-dimethylbenzyl chloride/bromide, K2CO3 | DMF, 80-100 °C, 12 h | 70-85 | >95 | Requires anhydrous conditions; moderate heating |
| Reductive amination | 4-Piperidone, 2,6-dimethylbenzaldehyde, NaBH(OAc)3 | Methanol or acetonitrile, room temp to reflux, 3-6 h | 75-90 | >98 | High selectivity; mild conditions |
| Catalytic hydrogenation (patent) | 4-(Dimethoxymethyl)pyridine, Ru/C or Ru/TiO2 catalyst, H2 | 40-100 °C, 2-12 h, 2-4 MPa H2 pressure | 96-97 | 99+ | Industrially scalable; catalyst and solvent recycling possible |
Detailed Research Outcomes
The reductive amination approach offers high yields and selectivity, producing the target compound with excellent stereochemical control when chiral auxiliaries or catalysts are employed. This method is favored in medicinal chemistry for the synthesis of piperidine derivatives with aromatic substituents due to its mild conditions and minimal side reactions.
Catalytic hydrogenation of 4-(dimethoxymethyl)pyridine derivatives is a robust industrial method, achieving near-quantitative conversion and high purity. The use of noble metal catalysts under controlled hydrogen pressure ensures efficient reduction of the pyridine ring to piperidine, which can then be functionalized further. The process benefits from mild reaction conditions and the recyclability of catalysts and solvents, reducing production costs.
Alkylation methods, while straightforward, may require careful control of reaction parameters to avoid over-alkylation or side reactions. The choice of solvent, base, and temperature is critical to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dimethylphenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydroxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Alkylated piperidine derivatives
Scientific Research Applications
4-[(2,6-Dimethylphenyl)methyl]piperidine is a piperidine derivative with applications in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules and is investigated for its potential biological activities, including antimicrobial and antifungal properties. The compound is also explored for potential use in developing new pharmaceuticals, particularly for treating neurological disorders, and in producing specialty chemicals and as an intermediate in organic synthesis.
Scientific Research Applications
- Chemistry This compound is used as a building block for synthesizing more complex molecules.
- Biology It is investigated for its potential biological activities, including antimicrobial and antifungal properties.
- Medicine It is explored for potential use in developing new pharmaceuticals, particularly in treating neurological disorders, such as Alzheimer's disease. It has been evaluated for its neuroprotective effects and could inhibit AChE, suggesting its potential as a treatment by enhancing cholinergic transmission.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
4-[(2,6-Dimethylphenyl)methyl]piperidine has potential applications in pharmacology, particularly in developing therapeutic agents targeting neurological disorders and antimicrobial infections.
Structure-Activity Relationship (SAR)
Modifications at the aromatic ring significantly influence the biological activity of piperidine derivatives. The presence of electron-donating groups like methyl enhances receptor affinity and enzyme inhibition potency. Derivatives have been synthesized to optimize these interactions and improve efficacy against targeted diseases.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylphenyl)methyl]piperidine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors in the central nervous system, modulating neurotransmitter release and uptake. It may also inhibit specific enzymes, leading to altered metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-[(2,6-Dimethylphenyl)methyl]piperidine and related piperidine derivatives:
Key Observations:
Substituent Position and Functional Groups :
- The 4-position substitution in 4-[(2,6-Dimethylphenyl)methyl]piperidine contrasts with bupivacaine’s 2-position carboxamide linkage . This positional difference likely alters receptor binding profiles; for example, bupivacaine’s amide group facilitates interactions with sodium channels, whereas the methylene-linked 2,6-dimethylphenyl group in the target compound may favor hydrophobic interactions.
- Fluorination (as in 4-[(2,6-Difluorophenyl)methyl]piperidine) typically enhances metabolic stability compared to methyl groups but may reduce lipophilicity .
Biological Activity Trends :
- N-Alkyl Chain Length : In bupivacaine analogs, SGLT1 inhibition decreases with shorter N-alkyl chains (e.g., N-butyl > N-propyl > N-methyl) . The absence of an N-alkyl group in 4-[(2,6-Dimethylphenyl)methyl]piperidine suggests divergent mechanisms.
- Aryl Substituent Effects : The 2,6-dimethylphenyl group in metalaxyl and bupivacaine is critical for fungicidal and anesthetic activities, respectively . However, replacing methyl with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in piperidones) enhances antitumor activity .
Selectivity and Toxicity :
- Bupivacaine’s stereochemistry and piperidine protonation state influence hERG channel binding, a determinant of cardiac toxicity . Similar stereoelectronic considerations may apply to 4-[(2,6-Dimethylphenyl)methyl]piperidine but require experimental validation.
Biological Activity
4-[(2,6-Dimethylphenyl)methyl]piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential applications in pharmacology, particularly in the development of therapeutic agents targeting neurological disorders, antimicrobial infections, and other medical conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-[(2,6-Dimethylphenyl)methyl]piperidine is C13H17N. The compound features a piperidine ring substituted with a dimethylphenyl group, which contributes to its biological activity. Its structural characteristics allow it to interact with various biological targets, making it a valuable subject for research.
The biological activity of 4-[(2,6-Dimethylphenyl)methyl]piperidine can be attributed to several mechanisms:
- Receptor Interaction : The compound acts as a ligand for neurotransmitter receptors in the central nervous system (CNS), modulating neurotransmitter release and uptake. This interaction may influence pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as Alzheimer's disease by enhancing cholinergic signaling through acetylcholinesterase (AChE) inhibition .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial and antifungal activities, suggesting potential applications in treating infections.
Antimicrobial Activity
Research has demonstrated that 4-[(2,6-Dimethylphenyl)methyl]piperidine possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
In studies focusing on neurodegenerative diseases, 4-[(2,6-Dimethylphenyl)methyl]piperidine has been evaluated for its neuroprotective effects. A study reported that it could inhibit AChE with an IC50 value of approximately 19.85 μM, suggesting its potential as a treatment for Alzheimer's disease by enhancing cholinergic transmission .
Structure-Activity Relationship (SAR)
The SAR analysis of piperidine derivatives indicates that modifications at the aromatic ring significantly influence biological activity. For instance, the presence of electron-donating groups such as methyl enhances receptor affinity and enzyme inhibition potency. Various derivatives have been synthesized to optimize these interactions and improve efficacy against targeted diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
